molecular formula C6H14N2O B126736 N-Ethyl-N-nitrosobutylamine CAS No. 4549-44-4

N-Ethyl-N-nitrosobutylamine

Cat. No.: B126736
CAS No.: 4549-44-4
M. Wt: 130.19 g/mol
InChI Key: ZGMCNGHHUQZNIH-UHFFFAOYSA-N
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Description

N-Ethyl-N-nitrosobutylamine: is a chemical compound with the molecular formula C6H14N2O It belongs to the class of nitrosamines, which are known for their carcinogenic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-N-nitrosobutylamine can be synthesized through the nitrosation of N-ethylbutylamine. The reaction involves the use of nitrosating agents such as sodium nitrite in the presence of an acid, typically hydrochloric acid. The reaction is carried out at low temperatures to prevent the decomposition of the nitrosamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-N-nitrosobutylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitroso compounds and other oxidized products.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted nitrosamines.

Scientific Research Applications

N-Ethyl-N-nitrosobutylamine is used in various scientific research applications, including:

    Chemistry: Studying the reactivity and stability of nitrosamines.

    Biology: Investigating the effects of nitrosamines on cellular processes and DNA.

    Medicine: Researching the carcinogenic properties and potential therapeutic applications.

    Industry: Used as a reference compound in the analysis of nitrosamine impurities in pharmaceuticals.

Mechanism of Action

N-Ethyl-N-nitrosobutylamine exerts its effects through the formation of DNA adducts, which can lead to mutations and cancer. The compound is metabolized in the body by cytochrome P-450 enzymes, leading to the formation of reactive intermediates that interact with DNA. This bioactivation process is critical for its mutagenicity and carcinogenicity.

Comparison with Similar Compounds

  • N-Nitrosodiethylamine
  • N-Nitrosodimethylamine
  • N-Nitrosodi-n-propylamine

Comparison: N-Ethyl-N-nitrosobutylamine is unique due to its specific alkyl groups, which influence its reactivity and biological effects. Compared to other nitrosamines, it has distinct metabolic pathways and DNA adduct formation patterns, making it a valuable compound for studying nitrosamine-induced carcinogenesis.

Properties

IUPAC Name

N-butyl-N-ethylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14N2O/c1-3-5-6-8(4-2)7-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMCNGHHUQZNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
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DSSTOX Substance ID

DTXSID50196528
Record name N-Ethyl-N-butylnitrosamine
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Molecular Weight

130.19 g/mol
Source PubChem
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Physical Description

Pale yellow oil.
Record name N-NITROSOETHYL-N-BUTYLAMINE
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Flash Point

93 °C
Record name N-NITROSOETHYL-N-BUTYLAMINE
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Vapor Density

0.91
Record name N-NITROSOETHYL-N-BUTYLAMINE
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Vapor Pressure

0.087 mmHg
Record name N-NITROSOETHYL-N-BUTYLAMINE
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CAS No.

4549-44-4
Record name Ethylbutylnitrosamine
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Record name N-Ethyl-N-butylnitrosamine
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Record name Nitrosoethylbutylamine
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Record name N-Ethyl-N-butylnitrosamine
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Record name N-Nitroso-N-ethylbutylamine
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Record name N-ETHYL-N-NITROSOBUTYLAMINE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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